1-Bromo-3-(5-fluoropentyl)benzene

Description

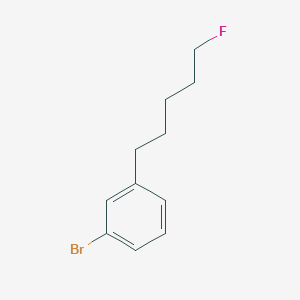

1-Bromo-3-(5-fluoropentyl)benzene is a brominated aromatic compound featuring a fluorinated alkyl chain at the meta position. The structure consists of a benzene ring substituted with a bromine atom and a 5-fluoropentyl group, rendering it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) . The fluorine atom on the pentyl chain introduces electronegativity and lipophilicity, which can influence both reactivity and biological activity.

Properties

Molecular Formula |

C11H14BrF |

|---|---|

Molecular Weight |

245.13 g/mol |

IUPAC Name |

1-bromo-3-(5-fluoropentyl)benzene |

InChI |

InChI=1S/C11H14BrF/c12-11-7-4-6-10(9-11)5-2-1-3-8-13/h4,6-7,9H,1-3,5,8H2 |

InChI Key |

NNDOGXRFONBRAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCCCCF |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Bromo-3-(trifluoromethoxy)benzene

- Structure : Contains a trifluoromethoxy (-OCF₃) group instead of the 5-fluoropentyl chain.

- Reactivity : Demonstrates high efficiency in Pd-catalyzed arylations, yielding imidazo derivatives (e.g., compounds 14–16 ) with >90% efficiency under mild conditions . In contrast, the 5-fluoropentyl group in the target compound may sterically hinder coupling reactions, though its electron-withdrawing fluorine could enhance electrophilic substitution.

- Applications : Used in synthesizing bioactive molecules targeting enzymes like CD73 , whereas 1-Bromo-3-(5-fluoropentyl)benzene’s applications remain unexplored in the provided evidence.

1-Bromo-3-(difluoromethyl)benzene

- Structure : Features a difluoromethyl (-CF₂H) group.

- Synthesis: Prepared via Sonogashira coupling at 90°C for 3 hours , suggesting that introducing fluorinated groups at the meta position requires moderate heating. The 5-fluoropentyl chain’s synthesis may involve multi-step alkylation or nucleophilic substitution.

1-Bromo-3-(isopropyldimethylsilyl)benzene

- Structure : Contains a bulky silyl group.

- Reactivity : Demonstrated challenges in coupling reactions due to steric hindrance, requiring iodinated analogs for improved efficiency . The 5-fluoropentyl chain, while less bulky, may still moderate reaction rates in cross-couplings.

Spectral and Physicochemical Properties

NMR Data :

- This compound : Specific shifts are unavailable, but analogs like 1-Bromo-3-((3-bromobenzyl)oxy)benzene (9d ) show characteristic ¹H NMR peaks at 7.58 (s, 1H) and 7.47 (d, J = 7.9 Hz, 1H), with ¹³C NMR signals at 159.22 (C-O) and 138.73 (C-Br) . The fluoropentyl chain would likely exhibit distinct ¹⁹F NMR signals near -120 to -220 ppm, depending on the fluorination pattern.

- 1-Bromo-3-(trifluoromethoxy)benzene : Displays ¹H NMR signals for aromatic protons at ~7.3–7.6 ppm and ¹⁹F NMR signals for -OCF₃ near -55 to -60 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.